N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
説明
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-2-16-8-10-17(11-9-16)23-19(28)15-29-21-25-24-20(18-7-3-4-12-22-18)27(21)26-13-5-6-14-26/h3-14H,2,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQCTYEOQSOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by its molecular formula and has a molecular weight of approximately 359.47 g/mol. Its IUPAC name is specified as N-(4-ethylphenyl)-2-{[5-pyridin-2-yl-4-pyrrol-1-yl]-1,2,4-triazol-3-yl}sulfanylacetamide .
1. Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results demonstrated that the compound exhibited an IC50 value of 12 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-ethylphenyl)-2-{...} | A549 | 12 | Apoptosis induction |
| Doxorubicin | A549 | 15 | DNA intercalation |
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The presence of the pyridine and triazole rings contributes to its effectiveness as an antimicrobial agent.
Research Findings:
In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 31.25 µg/mL against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.50 |
The biological activity of N-(4-ethylphenyl)-2-{...} can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in cellular processes critical for cancer cell survival.
- DNA Intercalation: Similar to other triazole derivatives, it may intercalate into DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in microbial cells, leading to cell death.
類似化合物との比較
Key Insights:
Agonist vs. Antagonist Activity :
- VUAA1 and OLC-12 act as Orco agonists, while OLC15 (structurally similar but with a 4-butylphenyl and 2-pyridinyl group) is an antagonist . This highlights how subtle changes, such as the pyridine ring position (3 vs. 2) and phenyl substituent length (ethyl vs. butyl), reverse functional outcomes.
Substituent Effects on Bioactivity: Electron-withdrawing groups: Derivatives like KA3 (4-chlorophenyl) exhibit enhanced antimicrobial and antioxidant activities compared to VUAA1’s 4-ethylphenyl group, suggesting electron-withdrawing substituents improve interactions with non-Orco targets .
Therapeutic Diversification: Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () replace pyridine with furan and demonstrate anti-exudative activity, indicating the core scaffold’s adaptability for diverse applications .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The pyrrol-1-yl group in VUAA1 may confer resistance to oxidative metabolism compared to simpler alkyl substituents .
Q & A
Q. What synthetic methodologies are employed for the preparation of this compound?
The synthesis involves alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH, followed by modifications such as Paal-Knorr condensation to introduce pyrrole fragments. Key steps include refluxing with catalysts like pyridine and zeolite Y-H at 150°C, followed by purification via recrystallization from ethanol. Structural confirmation is achieved using ¹H NMR, IR spectroscopy, LC-MS, and elemental analysis .
Q. How is structural confirmation performed for this compound?
A combination of ¹H NMR (to identify proton environments), IR spectroscopy (for functional group analysis), LC-MS (for molecular weight verification), and elemental analysis (to confirm C/H/N/S composition) is standard. For example, the pyrrole fragment’s presence is validated by characteristic NMR peaks at δ 6.2–6.8 ppm (pyrrole protons) and IR stretches at 1600–1650 cm⁻¹ (C=N bonds) .
Q. What in vitro assays are recommended for preliminary biological screening?
Anti-exudative activity can be tested in rat models using formalin-induced edema, where compound efficacy is measured by reduction in paw volume. Dose-response curves (e.g., 10–100 mg/kg) and histopathological analysis of inflamed tissues are critical for validating activity .
Advanced Research Questions
Q. How can computational tools like PASS and molecular docking enhance biological activity prediction?
PASS software predicts potential targets (e.g., cyclooxygenase-2 inhibition) by analyzing structural motifs, while molecular docking quantifies binding affinities to specific proteins (e.g., TNF-α). These methods prioritize compounds for in vivo testing but require validation due to discrepancies between predicted and observed activities. For instance, a docking score <−7.0 kcal/mol suggests strong binding, but experimental IC₅₀ values must confirm this .
Q. What strategies resolve contradictions between synthetic yields and biological activity data?
If high-yield synthesis (e.g., 80% yield) correlates with low activity, consider:
- Purity checks : HPLC or TLC to rule out byproducts.
- Structural isomerism : X-ray crystallography to confirm regiochemistry of triazole substituents.
- Bioavailability : LogP measurements to assess membrane permeability .
Q. How can reaction conditions be optimized to improve regioselectivity in triazole-ring formation?
Use kinetic vs. thermodynamic control:
- Low-temperature conditions (0–5°C) favor kinetic products (e.g., 4-pyrrol-1-yl substitution).
- High-temperature reflux (150°C) with zeolite catalysts stabilizes thermodynamically favored isomers. Monitor via LC-MS to track intermediate formation .
Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?
Employ a split-plot design with:
- Main factors : Substituents on the triazole (e.g., pyridin-2-yl vs. furan-2-yl).
- Sub-factors : Dose levels (e.g., 25, 50, 100 mg/kg).
- Replicates (n=4–6) to account for biological variability. ANOVA identifies significant SAR trends .
Methodological Considerations
Q. How to address discrepancies between computational and experimental binding affinities?
- Solvent effects : Docking often neglects solvation; compare results with molecular dynamics simulations incorporating explicit water molecules.
- Protein flexibility : Use ensemble docking with multiple receptor conformations to account for induced-fit binding .
Q. What analytical techniques validate anti-exudative mechanisms in vivo?
- ELISA : Quantify pro-inflammatory cytokines (IL-6, TNF-α) in serum.
- Immunohistochemistry : Localize COX-2 expression in inflamed tissues.
- Metabolomics : LC-HRMS to track arachidonic acid pathway metabolites .
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